molecular formula C20H23N5O2S B2492180 N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1219903-52-2

N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No. B2492180
CAS RN: 1219903-52-2
M. Wt: 397.5
InChI Key: CGWGQJORAGMEKV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a thiophene ring, and a piperidine ring. These functional groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to establish the structure of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzimidazole derivatives are known to undergo a variety of reactions, including nucleophilic aromatic substitution .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including similar compounds to N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, have been studied for their inhibitive action on steel corrosion in acidic environments. These compounds exhibit increased inhibition efficiency with concentration, and their interaction with steel surfaces has been investigated using techniques like SEM and AFM (Yadav et al., 2016).

Molecular Interaction Studies

Research on the molecular interaction of similar compounds with specific receptors, such as the CB1 cannabinoid receptor, has been conducted. These studies involve conformational analysis and the development of pharmacophore models, contributing to understanding how these molecules interact with biological receptors (Shim et al., 2002).

Metabolism and Pharmacokinetics

Compounds structurally related to this compound have been studied for their metabolic pathways and pharmacokinetics. These studies are crucial in drug development for understanding how drugs are processed in the body and the formation of metabolites (Renzulli et al., 2011).

Electrophysiological Activity

Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which share a core structure with the compound , have been carried out. These studies aim to explore the potential of these compounds as therapeutic agents, particularly in cardiac applications (Morgan et al., 1990).

Synthesis and Crystal Structure Analysis

The synthesis of various benzamide derivatives, including those structurally similar to the compound of interest, and their crystal structure analysis have been performed. These studies contribute to the development of new compounds with potential applications in various fields, such as pharmacology and materials science (Wu et al., 2014).

Anti-inflammatory Activity

Research on novel imidazole derivatives, related to this compound, has been conducted to evaluate their anti-inflammatory activity. These studies are essential for the development of new therapeutic agents in the treatment of inflammation-related conditions (Ahmed et al., 2017).

properties

IUPAC Name

4-N-(1H-benzimidazol-2-ylmethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c26-19(21-13-18-23-16-5-1-2-6-17(16)24-18)14-7-9-25(10-8-14)20(27)22-12-15-4-3-11-28-15/h1-6,11,14H,7-10,12-13H2,(H,21,26)(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWGQJORAGMEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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